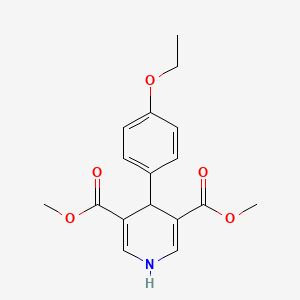

Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-4-23-12-7-5-11(6-8-12)15-13(16(19)21-2)9-18-10-14(15)17(20)22-3/h5-10,15,18H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHZZZXMBXJLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345804 | |

| Record name | ST052232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6368-52-1 | |

| Record name | ST052232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-ethoxybenzaldehyde), a β-ketoester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Table 1: Synthesis Conditions for Dihydropyridine Derivatives

| Catalyst | Conditions | Yield (%) | References |

|---|---|---|---|

| TBAHS | Solvent-free, 70°C | 85-95 | |

| Conventional | Reflux in organic solvents | 60-80 | Various studies |

Biological Activities

Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Calcium Channel Blockers : Dihydropyridines are well-known for their role as calcium channel blockers, which are essential in treating hypertension and angina. Compounds in this class help to relax blood vessels and reduce heart workload .

- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant properties that can protect cells from oxidative stress, potentially benefiting conditions like neurodegenerative diseases .

- Antitumor Activity : Research indicates that derivatives of dihydropyridines can act as chemosensitizers in tumor therapy, enhancing the efficacy of conventional chemotherapy agents .

- Neuroprotective Effects : There is emerging evidence that these compounds may provide neuroprotection in models of Alzheimer's disease by preventing neuronal cell death and improving cognitive function .

Therapeutic Potential

The therapeutic potential of this compound extends beyond cardiovascular applications:

Table 2: Therapeutic Applications

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Hypertension | Calcium channel blockade | Strong clinical evidence |

| Alzheimer’s Disease | Neuroprotection | Moderate preclinical evidence |

| Cancer Treatment | Chemosensitization | Emerging research |

| Antioxidant Therapy | Free radical scavenging | Preliminary studies |

Case Studies

Several case studies have highlighted the efficacy of dihydropyridine derivatives in clinical settings:

- Case Study A : A clinical trial demonstrated that a similar dihydropyridine compound significantly reduced systolic blood pressure in patients with hypertension compared to placebo controls .

- Case Study B : In vitro studies showed that dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine derivatives could enhance the cytotoxic effects of doxorubicin on cancer cell lines, suggesting a potential role in combination therapy .

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling .

Comparison with Similar Compounds

Structural and Pharmacological Insights

- Hydrogen Bonding : The title compound forms N1–H1N1⋯O2 hydrogen bonds (D⋯A = 3.00 Å) and C–H⋯π interactions, enhancing lattice stability . In contrast, nitro-substituted DHPs exhibit weaker intermolecular interactions due to steric hindrance .

- Synthetic Routes : Most DHPs, including the title compound, are synthesized via Hantzsch dihydropyridine synthesis, with NH₄OAc or NaHCO₃ as catalysts .

- Pharmacokinetics : Ethoxy and methoxy groups improve oral bioavailability by reducing first-pass metabolism compared to nitro derivatives .

Q & A

Q. What are the optimized synthetic routes for Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via the Hantzsch reaction, a one-pot condensation of an aldehyde, β-ketoester, and ammonium acetate. Key parameters include:

- Solvent selection : Ethanol/water mixtures (1:1) are preferred for eco-friendly synthesis, achieving moderate yields while minimizing byproducts .

- Catalyst : Acidic catalysts (e.g., acetic acid) improve cyclization efficiency.

- Temperature : Reflux conditions (~80°C) are optimal for completing the reaction within 6–8 hours.

- Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) enhances purity.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : and NMR confirm regioselectivity and substituent positions (e.g., ethoxyphenyl at C4) .

- X-ray crystallography : Resolves crystal packing and torsion angles (e.g., dihedral angles between the dihydropyridine ring and ethoxyphenyl group, as detailed in Fun et al. ).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 384.18) .

- IR spectroscopy : Identifies carbonyl stretches (~1700 cm) and N-H bending (~3350 cm) .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies in experimental data for this compound’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can:

- Predict bond lengths and angles, reconciling deviations between X-ray data and theoretical models .

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to explain reactivity trends (e.g., electron-withdrawing substituents lowering LUMO energy) .

- Validate spectroscopic data (e.g., NMR chemical shifts via GIAO method) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what experimental assays are suitable for SAR studies?

Methodological Answer:

Q. How can researchers address contradictions in solubility and stability data reported across studies?

Methodological Answer:

- Solubility : Use Hansen solubility parameters (HSPs) to identify optimal solvents. For example, dimethylformamide (DMF) or THF may resolve discrepancies caused by polarity variations .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis products (e.g., ester cleavage) .

- Polymorphism screening : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.